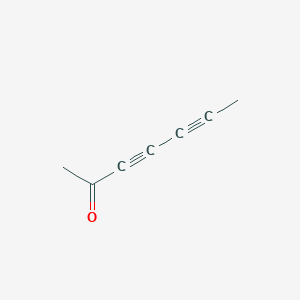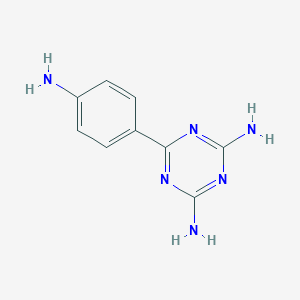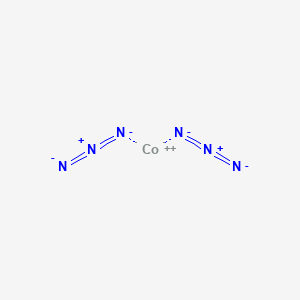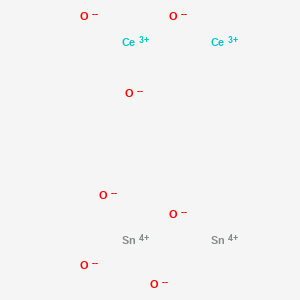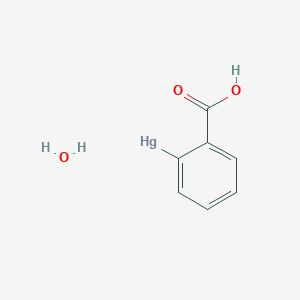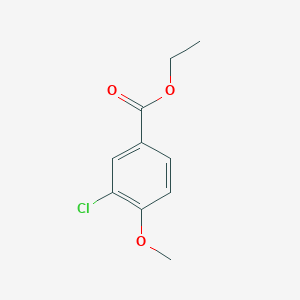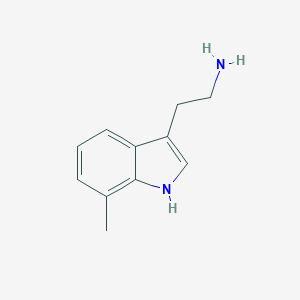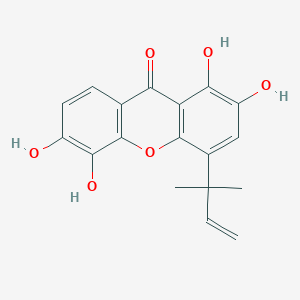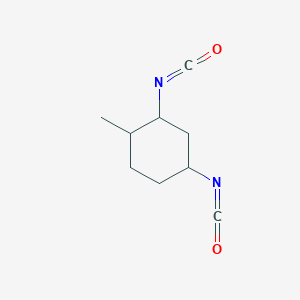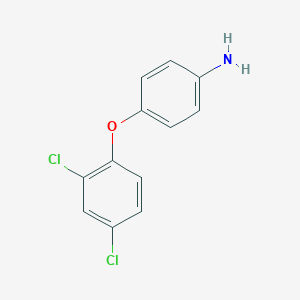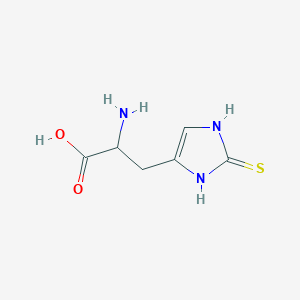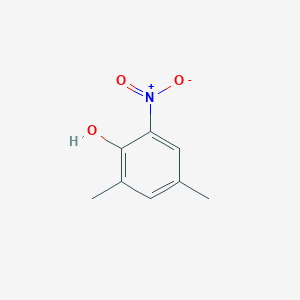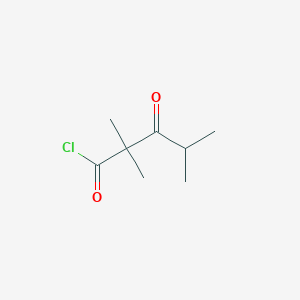
2,2,4-Trimethyl-3-oxopentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-3-oxopentanoyl chloride, also known as TMOP or TMOCl, is an organic compound that belongs to the family of acyl chlorides. TMOP is widely used in chemical research and synthesis due to its unique properties.
Wirkmechanismus
2,2,4-Trimethyl-3-oxopentanoyl chloride reacts with various nucleophiles, including alcohols, amines, and carboxylic acids, to form acyl derivatives. The reaction takes place through the formation of an intermediate, which is then attacked by the nucleophile. The reaction is highly selective, and the resulting product is usually of high purity.
Biochemische Und Physiologische Effekte
2,2,4-Trimethyl-3-oxopentanoyl chloride has no known physiological effects, and its biochemical effects have not been extensively studied. However, 2,2,4-Trimethyl-3-oxopentanoyl chloride is known to react with various biological molecules, such as amino acids, peptides, and proteins, which may have potential applications in drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,4-Trimethyl-3-oxopentanoyl chloride is a highly reactive reagent that is easy to handle and store. It is also relatively inexpensive and readily available. However, 2,2,4-Trimethyl-3-oxopentanoyl chloride is highly corrosive and can react violently with water, alcohols, and other nucleophiles. Therefore, it must be handled with care and stored in a dry, cool place.
Zukünftige Richtungen
There are several future directions for the use of 2,2,4-Trimethyl-3-oxopentanoyl chloride in chemical research and synthesis. One potential application is in the synthesis of chiral compounds, which are used in the production of pharmaceuticals and agrochemicals. 2,2,4-Trimethyl-3-oxopentanoyl chloride can also be used in the preparation of functionalized polymers, which have potential applications in materials science and engineering. Additionally, 2,2,4-Trimethyl-3-oxopentanoyl chloride can be used in the development of new catalysts for organic reactions, which can improve the efficiency and selectivity of chemical processes.
Synthesemethoden
2,2,4-Trimethyl-3-oxopentanoyl chloride can be synthesized by reacting 2,2,4-trimethyl-3-oxopentanoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the product is obtained after distillation. 2,2,4-Trimethyl-3-oxopentanoyl chloride is a colorless liquid with a pungent odor and a boiling point of 105-107°C.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-3-oxopentanoyl chloride is widely used in chemical research and synthesis due to its unique properties. It is used as a reagent in the synthesis of various compounds, including amides, esters, and ketones. 2,2,4-Trimethyl-3-oxopentanoyl chloride is also used in the preparation of chiral building blocks, which are used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
10472-34-1 |
|---|---|
Produktname |
2,2,4-Trimethyl-3-oxopentanoyl chloride |
Molekularformel |
C8H13ClO2 |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
2,2,4-trimethyl-3-oxopentanoyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-5(2)6(10)8(3,4)7(9)11/h5H,1-4H3 |
InChI-Schlüssel |
OGYNXDJMTJXAMO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(C)(C)C(=O)Cl |
Kanonische SMILES |
CC(C)C(=O)C(C)(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



